molecular formula C22H35N3O B5399567 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane

11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane

货号 B5399567
分子量: 357.5 g/mol
InChI 键: ROQZTQCVZPWCIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane, also known as JNJ-7925476, is a novel and potent antagonist of the dopamine D3 receptor. This compound has attracted significant attention due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and depression.

作用机制

11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is a selective antagonist of the dopamine D3 receptor, which plays a key role in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane reduces the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane modulates the activity of the prefrontal cortex, a brain region involved in cognitive function and emotion regulation, which may underlie its therapeutic effects in schizophrenia and depression.
Biochemical and Physiological Effects
11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of gene expression, and the modulation of neuronal activity. By blocking the dopamine D3 receptor, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane reduces the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. Additionally, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been shown to regulate the expression of several genes involved in synaptic plasticity and neuronal function, which may underlie its therapeutic effects in neuropsychiatric disorders.

实验室实验的优点和局限性

11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, which allows for precise manipulation of dopamine signaling. Additionally, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been extensively characterized in preclinical studies, providing a wealth of information on its pharmacological properties and therapeutic potential. However, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane also has some limitations for lab experiments, including its complex synthesis method and limited availability, which may hinder its widespread use in research.

未来方向

There are several future directions for research on 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane in neuropsychiatric disorders, as well as its potential side effects and interactions with other drugs. Overall, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane represents a promising candidate for the development of novel treatments for neuropsychiatric disorders, and further research is warranted to fully explore its therapeutic potential.

合成方法

The synthesis of 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane involves a series of chemical reactions, starting with the condensation of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane with 4-ethylbenzoyl chloride to form the intermediate 3,7-dimethyl-11-(4-ethylbenzoyl)-3,7-diazaspiro[5.5]undecane. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and deprotection, to yield the final product, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane. The synthesis of 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is a complex and multi-step process, requiring expertise in organic chemistry.

科学研究应用

11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. In preclinical studies, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models, indicating its potential as a treatment for schizophrenia. Moreover, 11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been shown to have antidepressant effects in animal models of depression, suggesting its potential as a treatment for depression.

属性

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-3-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O/c1-4-19-6-8-20(9-7-19)10-11-21(26)25-15-5-14-24(3)22(18-25)12-16-23(2)17-13-22/h6-9H,4-5,10-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQZTQCVZPWCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)N2CCCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。